

An In-depth Technical Guide to α -Terpinyl Butyrate and γ -Terpinyl Butyrate

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Compound of Interest

Compound Name: *Terpinyl butyrate*

Cat. No.: *B1594661*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific information regarding γ -**terpinyl butyrate** is significantly limited in publicly available literature. While this guide provides a comprehensive overview of α -**terpinyl butyrate**, the comparative data for its γ -isomer is largely based on computational predictions due to the scarcity of experimental findings.

Introduction

Terpinyl esters are a class of chemical compounds valued for their aromatic properties, finding extensive use in the flavor and fragrance industries. Among these, **terpinyl butyrates**, existing as isomers, present potential for broader applications. This technical guide provides a detailed comparative analysis of two such isomers: α -**terpinyl butyrate** and γ -**terpinyl butyrate**. The focus is on their chemical structures, physicochemical properties, and potential biological significance, particularly in the context of their shared butyrate moiety. While α -**terpinyl butyrate** is a well-characterized compound, data on γ -**terpinyl butyrate** is notably sparse.

Chemical Structure and Identification

The fundamental difference between α -**terpinyl butyrate** and γ -**terpinyl butyrate** lies in the position of the double bond within the cyclohexene ring of the terpineol portion of the molecule.

α -Terpinyl Butyrate: The double bond is endocyclic, located between C1 and C2 of the cyclohexene ring. Its IUPAC name is 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl butanoate.[1]

[\[2\]](#)

γ-Terpinyol Butyrate: The double bond is exocyclic, involving the isopropenyl group attached to the cyclohexane ring. Its IUPAC name is (1-methyl-4-propan-2-ylidenecyclohexyl) butanoate.[\[3\]](#)

Chemical Structures of Terpinyl Butyrate Isomers

<p>α-Terpinyl Butyrate</p> <p>C₁₄H₂₄O₂</p>	<p>γ-Terpinyl Butyrate</p> <p>C₁₄H₂₄O₂</p>
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Caption: Chemical structures of α-terpinyl butyrate and γ-terpinyl butyrate.

Physicochemical Properties

A comparative summary of the physicochemical properties of α-terpinyl butyrate and γ-terpinyl butyrate is presented below. It is important to note that the data for the gamma isomer are predominantly computed, in contrast to the experimentally verified data for the alpha isomer.

Property	α -Terpinyl Butyrate	γ -Terpinyl Butyrate (Computed)
CAS Number	2153-28-8[1][2]	72596-23-7[3]
Molecular Formula	C14H24O2[1][2]	C14H24O2[3]
Molecular Weight	224.34 g/mol [1][2]	224.34 g/mol [3]
Appearance	Clear, colorless liquid[2]	Not available
Boiling Point	244.00 to 246.00 °C @ 760.00 mm Hg[2][4]	Not available
Density	0.938 g/mL at 25 °C[4]	Not available
Refractive Index	n ₂₀ /D 1.4650[4]	Not available
XLogP3	3.2[2]	3.5[3]

Experimental Protocols

General Synthesis of Terpinyl Butyrates

A general and widely used method for the synthesis of esters such as **terpinyl butyrates** is the Fischer-Speier esterification. This method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[5]

Reaction:

Terpineol (α - or γ -isomer) + Butyric Acid \rightleftharpoons **Terpinyl Butyrate** (α - or γ -isomer) + Water

Materials:

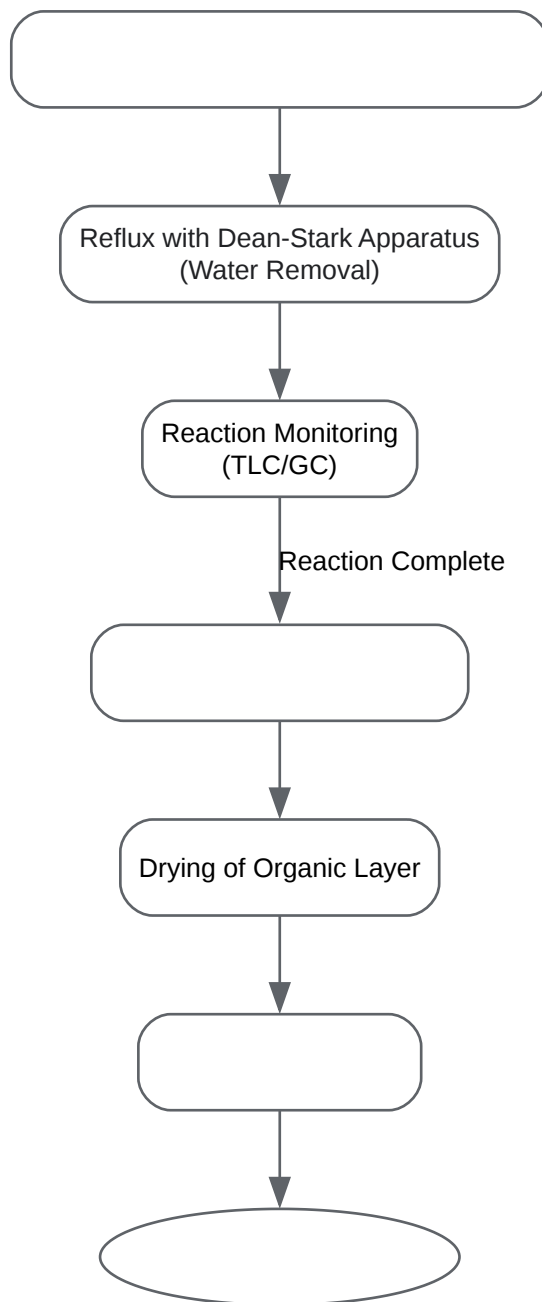
- α -terpineol or γ -terpineol
- Butyric acid
- A strong acid catalyst (e.g., concentrated sulfuric acid)
- An organic solvent (e.g., toluene, to facilitate removal of water via a Dean-Stark apparatus)

- Sodium bicarbonate solution (for neutralization)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of the respective terpeneol isomer and butyric acid in a suitable solvent like toluene.
- Add a catalytic amount of concentrated sulfuric acid.
- Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.
- After completion, cool the reaction mixture to room temperature.
- Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure.
- Purify the crude ester by vacuum distillation.

General Workflow for Terpinyl Butyrate Synthesis



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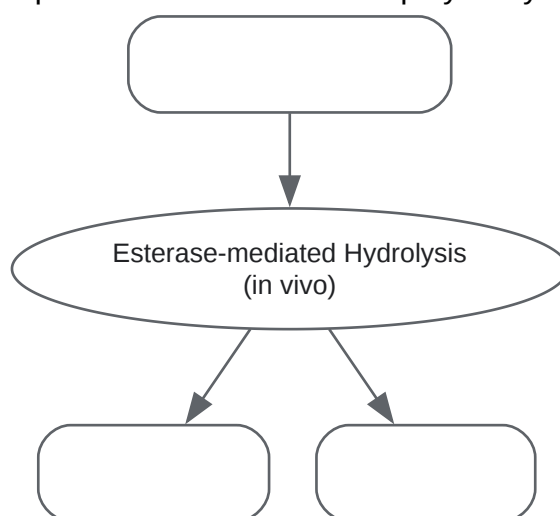
Caption: A generalized workflow for the synthesis of **terpinyl butyrates** via Fischer esterification.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activities of α - or γ -**terpinyl butyrate** are scarce. However, it is hypothesized that these esters could act as prodrugs, releasing butyrate upon hydrolysis by esterases in biological systems. This is a common strategy to improve the bioavailability and delivery of butyric acid, which has a short half-life.[6]

Proposed Bioactivation Pathway

Proposed Bioactivation of Terpinyl Butyrate



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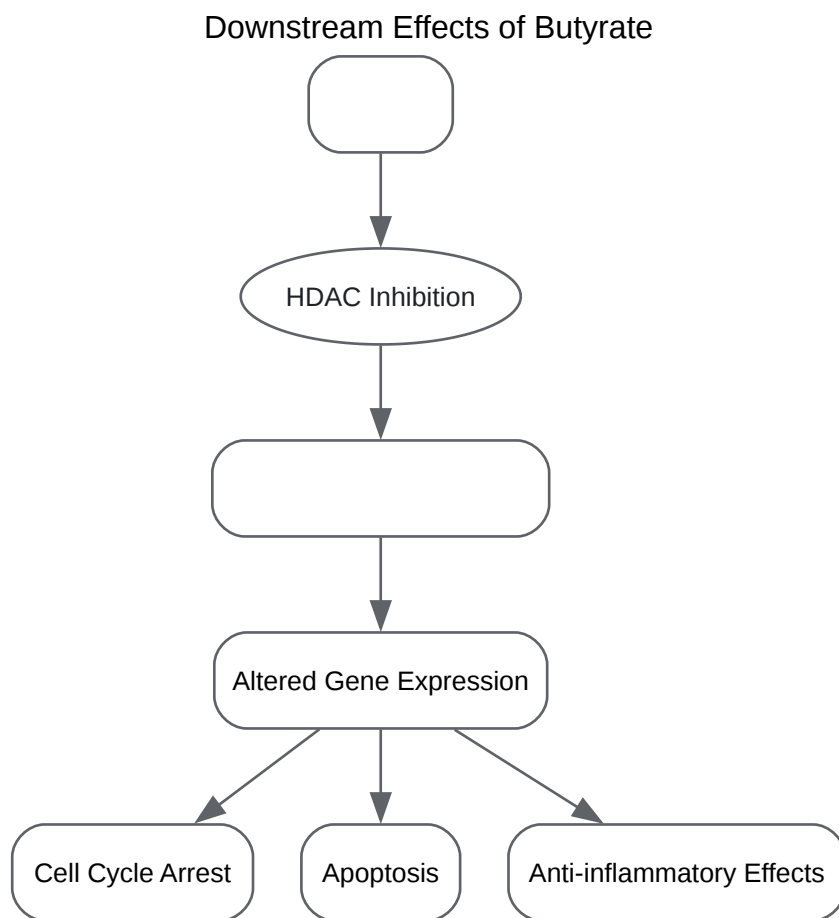
Caption: Proposed in vivo hydrolysis of **terpinyl butyrate** to release the active butyrate moiety.

Known Signaling Pathways of Butyrate

Butyrate is a short-chain fatty acid (SCFA) and a well-documented histone deacetylase (HDAC) inhibitor.[7][8] By inhibiting HDACs, butyrate can modulate gene expression, leading to a variety of cellular effects.

Key signaling pathways influenced by butyrate include:

- **HDAC Inhibition:** Butyrate's primary mechanism of action is the inhibition of HDACs, which leads to hyperacetylation of histones and other proteins. This alters chromatin structure and regulates the transcription of various genes, including those involved in cell cycle control and apoptosis.[\[8\]](#)[\[9\]](#)
- **Cell Cycle Arrest:** Butyrate can induce cell cycle arrest, often at the G1 phase, by upregulating cell cycle inhibitors like p21.[\[8\]](#)
- **Apoptosis Induction:** In cancer cells, butyrate can promote apoptosis.
- **Anti-inflammatory Effects:** Butyrate has been shown to exert anti-inflammatory effects, in part by inhibiting the NF- κ B signaling pathway.[\[10\]](#)
- **G-protein Coupled Receptor (GPCR) Activation:** Butyrate can also act as a ligand for certain GPCRs, such as GPR41 and GPR43, which are involved in various physiological processes.



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Caption: Simplified diagram of the downstream cellular effects following HDAC inhibition by butyrate.

Applications

Currently, the primary application of α -**terpinyl butyrate** is in the flavor and fragrance industry, where it is used for its fruity and floral notes.^[11] It is also used as a flavoring agent in some food products.^[1] The applications of γ -**terpinyl butyrate** are not well-documented due to its limited commercial availability and characterization.

Conclusion

α -**Terpinyl butyrate** is a well-characterized compound with established applications. In contrast, γ -**terpinyl butyrate** remains largely uninvestigated, with a significant lack of experimental data. The potential for both isomers to act as prodrugs for butyrate delivery presents an interesting avenue for future research, particularly in the context of drug development. The known biological activities of butyrate as an HDAC inhibitor suggest that **terpinyl butyrates** could be explored for therapeutic applications where sustained butyrate delivery is desirable. Further research is imperative to isolate, characterize, and evaluate the biological effects of γ -**terpinyl butyrate** to enable a more complete comparative analysis.

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